molecular formula C19H16N4O3S2 B2861488 (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 477187-25-0

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No. B2861488
CAS RN: 477187-25-0
M. Wt: 412.48
InChI Key: WCPKBTKMVRFZHH-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been recognized for their significant role in photodynamic therapy (PDT) as photosensitizers. One study elaborates on the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for their effectiveness in PDT, primarily used for treating cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield make these compounds potential Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Research has also explored the anticancer potential of benzenesulfonamide derivatives. A study on aminothiazole-paeonol derivatives indicated that these compounds show high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. Among these, specific derivatives exhibited potent inhibitory activity, surpassing the effectiveness of 5-fluorouracil in some cases. This suggests their potential as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Antimicrobial Agents

Another domain where benzenesulfonamide derivatives show promising applications is in the development of antimicrobial agents. A study described the synthesis and biological evaluation of sulfonamide derivatives hybridized with various substituted hetero-bicyclic ring systems, showing dual antibacterial and antifungal potency. This highlights their potential as base structures for new, more potent, and safer antimicrobials (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-26-16-4-2-3-13(9-16)18-12-27-19(23-18)14(10-20)11-22-15-5-7-17(8-6-15)28(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPKBTKMVRFZHH-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

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